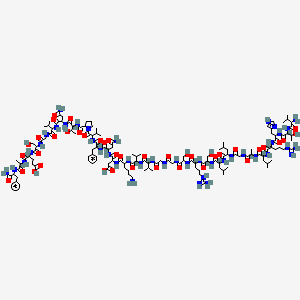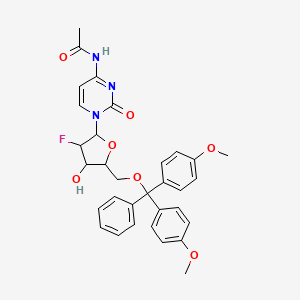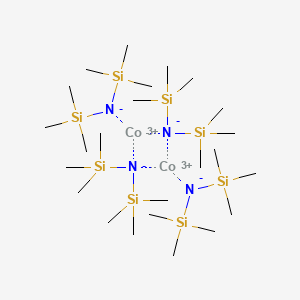
Bis(trimethylsilyl)azanide;cobalt(3+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(trimethylsilyl)azanide;cobalt(3+) is a coordination complex composed of a cationic cobalt(3+) center with anionic bis(trimethylsilyl)azanide ligands. This compound belongs to the broader category of metal amides and is known for its unique properties, including high solubility in nonpolar organic solvents and low lattice energies due to its bulky hydrocarbon backbone .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of bis(trimethylsilyl)azanide;cobalt(3+) typically involves the reaction of anhydrous cobalt chloride with an alkali metal bis(trimethylsilyl)azanide via a salt metathesis reaction. The general reaction can be represented as follows:
CoCl3+3Na(N(SiMe3)2)→Co(N(SiMe3)2)3+3NaCl
The alkali metal chloride formed as a by-product precipitates as a solid, allowing for its removal by filtration. The remaining bis(trimethylsilyl)azanide;cobalt(3+) complex is then purified by distillation or sublimation .
Industrial Production Methods
Industrial production methods for bis(trimethylsilyl)azanide;cobalt(3+) are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, and the purification process may involve additional steps such as recrystallization to achieve the desired product quality .
化学反应分析
Types of Reactions
Bis(trimethylsilyl)azanide;cobalt(3+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state cobalt complexes.
Reduction: Reduction reactions can yield lower oxidation state cobalt complexes.
Substitution: The bis(trimethylsilyl)azanide ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often require the presence of other ligands and may be facilitated by solvents such as tetrahydrofuran or toluene .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield cobalt(4+) complexes, while reduction reactions may produce cobalt(2+) complexes. Substitution reactions result in the formation of new coordination complexes with different ligands .
科学研究应用
Bis(trimethylsilyl)azanide;cobalt(3+) has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other cobalt complexes and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
作用机制
The mechanism of action of bis(trimethylsilyl)azanide;cobalt(3+) involves its ability to coordinate with other molecules and ions. The cobalt center can undergo redox reactions, and the bis(trimethylsilyl)azanide ligands provide steric protection, enhancing the stability of the complex. The molecular targets and pathways involved depend on the specific application and reaction conditions .
相似化合物的比较
Similar Compounds
Similar compounds to bis(trimethylsilyl)azanide;cobalt(3+) include:
- Bis(trimethylsilyl)azanide;lithium
- Bis(trimethylsilyl)azanide;sodium
- Bis(trimethylsilyl)azanide;potassium
Uniqueness
Bis(trimethylsilyl)azanide;cobalt(3+) is unique due to its cobalt center, which imparts distinct redox properties and coordination chemistry compared to its lithium, sodium, and potassium counterparts. The cobalt complex is particularly useful in catalysis and the synthesis of advanced materials .
属性
分子式 |
C24H72Co2N4Si8+2 |
|---|---|
分子量 |
759.4 g/mol |
IUPAC 名称 |
bis(trimethylsilyl)azanide;cobalt(3+) |
InChI |
InChI=1S/4C6H18NSi2.2Co/c4*1-8(2,3)7-9(4,5)6;;/h4*1-6H3;;/q4*-1;2*+3 |
InChI 键 |
KNMQYBOTMIIYCK-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Co+3].[Co+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


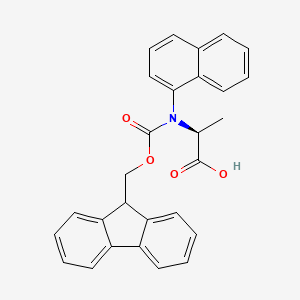
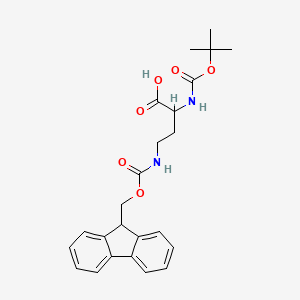
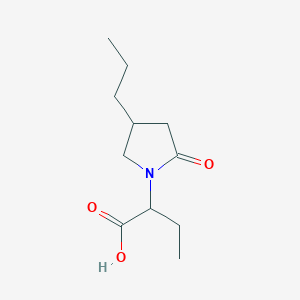
![N2-Fmoc-N6-[(allyloxy)carbonyl]-L-lysine](/img/structure/B13391632.png)
![1-[2-(5-chloro-2,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-7-yl]-N-(pyridin-4-ylmethyl)pyrrolidin-3-amine](/img/structure/B13391638.png)
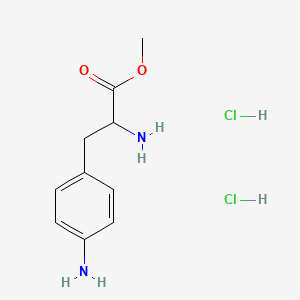
![3-[6-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B13391644.png)

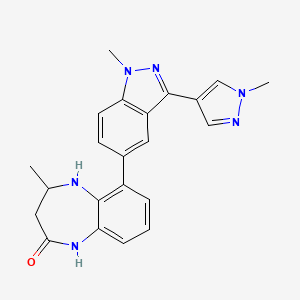
![(4-Ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-(4-methyl-6-propan-2-yloxypyrimidin-2-yl)sulfanylacetate](/img/structure/B13391653.png)
